An In-depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde
An In-depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde
Chemical and Physical Properties
3-Chloro-4-fluorobenzaldehyde is a derivative of benzaldehyde with a chlorine atom at the 3-position and a fluorine atom at the 4-position.[1] These electron-withdrawing substituents influence the compound's reactivity, particularly in electrophilic and nucleophilic substitution reactions.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 34328-61-5 | [4][5] |
| Molecular Formula | C₇H₄ClFO | [1][4] |
| Molecular Weight | 158.56 g/mol | [1][4] |
| Appearance | Colorless to light yellow crystalline powder or solid | [1][2] |
| Melting Point | 24°C to 30°C | [1] |
| Boiling Point | 106-119°C / 22 Torr (29.3 mbar) | [6][7][8] |
| Purity | Commonly available at ≥96% to ≥99.0% | [1][9] |
Experimental Protocols: Synthesis
A common and effective method for the industrial production of 3-Chloro-4-fluorobenzaldehyde is through a halogen exchange reaction, starting from 3,4-Dichlorobenzaldehyde.[6][7]
Synthesis via Halogen Exchange Fluorination
This protocol details the nucleophilic substitution of a chlorine atom with fluorine using an alkali metal fluoride.
Objective: To synthesize 3-Chloro-4-fluorobenzaldehyde from 3,4-Dichlorobenzaldehyde.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Spray-dried Potassium Fluoride (KF)
-
Tetraphenylphosphonium Bromide (or other quaternary phosphonium salt catalyst)
-
High-temperature reactor with nitrogen inlet and distillation apparatus
Procedure:
-
Reaction Setup: In a high-temperature reactor suitable for anhydrous conditions, combine 3,4-Dichlorobenzaldehyde (e.g., 8.8 g, 50 mmol), spray-dried potassium fluoride (e.g., 4.36 g, 75 mmol), and a catalytic amount of tetraphenylphosphonium bromide.[6][7]
-
Reaction Conditions: The reaction vessel is purged with nitrogen gas to create an inert atmosphere. The mixture is then heated to 230°C and maintained at this temperature for one hour with continuous stirring.[6][7]
-
Work-up and Purification: After one hour, the reactor is cooled to room temperature. The product, 3-Chloro-4-fluorobenzaldehyde, is isolated from the reaction mixture via distillation under reduced pressure.[6][7]
-
Characterization: The final product is a liquid with a reported boiling point of 106-119°C at 22 Torr, achieving a yield of approximately 66%.[7][8]
Applications in Drug Development and Medicinal Chemistry
3-Chloro-4-fluorobenzaldehyde is a highly valued precursor in the pharmaceutical industry, primarily for the synthesis of kinase inhibitors used in oncology.[6] The specific placement of halogen atoms can enhance metabolic stability and binding affinity of the final drug molecule.[10]
Key Therapeutic Areas:
-
Oncology: It is a key starting material for epidermal growth factor receptor (EGFR) and p38 mitogen-activated protein (MAP) kinase inhibitors.[6] These drugs target signaling pathways that are often dysregulated in cancer cells.
-
Anti-inflammatory and Analgesic Drugs: The compound serves as an intermediate in the synthesis of various anti-inflammatory and pain-relief medications.[3]
-
Antimicrobial Agents: The aldehyde group allows for the creation of Schiff bases and other derivatives which can be investigated for antimicrobial properties.[11]
The aldehyde group is highly reactive and can readily undergo reactions such as Wittig reactions, reductive aminations, or condensations to build more complex molecular scaffolds necessary for therapeutic activity.
Other Industrial Applications
Beyond pharmaceuticals, 3-Chloro-4-fluorobenzaldehyde is utilized in other sectors:
-
Agrochemicals: It is a precursor for manufacturing effective pesticides and herbicides, where the halogen atoms can enhance the biological activity and stability of the final products.[1][2][3]
-
Material Science: The compound is sometimes used in the development of advanced materials like specialized polymers and resins, contributing to improved thermal stability and chemical resistance.[3]
Safety and Handling
3-Chloro-4-fluorobenzaldehyde is an irritant. Standard laboratory safety protocols should be strictly followed during its handling.
-
Hazard Statements:
-
Precautionary Measures:
Conclusion
3-Chloro-4-fluorobenzaldehyde is a versatile and highly valuable chemical intermediate. Its dual reactivity, stemming from the aldehyde group and the halogenated aromatic ring, provides a robust platform for the synthesis of a wide array of complex organic molecules. Its established role in the production of life-saving pharmaceuticals, particularly kinase inhibitors, underscores its significance in modern medicinal chemistry and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 34328-61-5: 3-Chloro-4-fluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 3-Chloro-4-fluorobenzaldehyde | 34328-61-5 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 9. 34328-61-5 Cas No. | 3-Chloro-4-fluorobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 10. nbinno.com [nbinno.com]
- 11. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
